(R)-laudanosine

Beschreibung

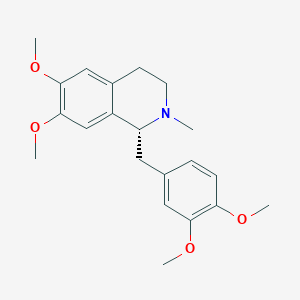

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPAYJZAMGEDIQ-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-63-2 | |

| Record name | Laudanosine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAUDANOSINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EO6NL5AZ5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biosynthetic Pathways of R Laudanosine

Occurrence in Plant Species

(R)-Laudanosine has been identified in several plant genera.

Papaver Species

This compound is found in species belonging to the Papaver genus, including Papaver somniferum (opium poppy), where it is present in small amounts, typically around 0.1% of the opium. wikipedia.orgnih.gov It has also been isolated from Papaver macrostomum. researchgate.netresearchgate.net While Papaver somniferum is a significant source of various alkaloids like morphine, codeine, and papaverine (B1678415), this compound is a minor constituent. researchgate.netmdpi.com

| Plant Species | Genus | Family | Occurrence of this compound |

| Papaver somniferum | Papaver | Papaveraceae | Present (approx. 0.1%) |

| Papaver macrostomum | Papaver | Papaveraceae | Present |

| Papaver californicum | Papaver | Papaveraceae | Not a major product, but related pathway present biorxiv.org |

| Berberis nummularia | Berberis | Berberidaceae | Reported |

| Berberis heteropoda | Berberis | Berberidaceae | Reported |

| Aloe microstigma | Aloe | Asphodelaceae | Reported naturalproducts.net |

| Aplidium multiplicatum | Aplidium | Ascidiidae | Reported naturalproducts.net |

| Chrozophora prostrata | Chrozophora | Euphorbiaceae | Reported naturalproducts.net |

| Thalictrum dasycarpum | Thalictrum | Ranunculaceae | Reported naturalproducts.net |

| Cuscuta gratissimus | Cuscuta | Convolvulaceae | Reported biocrick.com |

| Artabotrys platyceras | Artabotrys | Annonaceae | Reported ((+)-Laudanosine) biocrick.com |

Berberis Species

This compound has also been reported in Berberis species, specifically Berberis nummularia and Berberis heteropoda. nih.gov The Berberis genus is known to contain various isoquinoline (B145761) alkaloids. mdpi.com

Precursor Compounds and Biogenetic Relationships

The biosynthesis of this compound is intricately linked to the broader pathway of benzylisoquinoline alkaloid production in plants.

Derivation from (R)-Reticuline

This compound is derived from (R)-reticuline. researchgate.netresearchgate.net (R)-Reticuline is a key intermediate in the biosynthesis of numerous benzylisoquinoline alkaloids, including the morphinans. pnas.orgresearchgate.netfrontiersin.org While (S)-reticuline is the common precursor for many alkaloids, including the initial steps towards papaverine, the epimerization of (S)-reticuline to (R)-reticuline is a crucial step for the biosynthesis of certain downstream products like the morphinans. biorxiv.orgucl.ac.uk The enzyme 1,2-dehydroreticuline (B1196774) reductase is involved in the stereospecific reduction of 1,2-dehydroreticuline to (R)-reticuline. researchgate.netucl.ac.uk

Links to Papaverine Biosynthesis

This compound is closely related to the biosynthesis of papaverine. researchgate.netnih.gov In the proposed pathway for papaverine biosynthesis in Papaver somniferum, (S)-reticuline is methylated to form (S)-laudanine, which is then further methylated to yield (S)-laudanosine. nih.govnih.gov Subsequently, N-demethylation of laudanosine (B1674548) leads to tetrahydropapaverine, a precursor to papaverine. nih.govnih.govresearchgate.net This indicates that laudanosine lies on a branch of the benzylisoquinoline alkaloid pathway that can lead to papaverine.

Enzymatic Systems Involved in Biogenesis (e.g., O-methyltransferases)

The biosynthesis of this compound involves several enzymatic steps, particularly methylation reactions catalyzed by O-methyltransferases (OMTs) and N-methyltransferases (NMTs). rsc.orgfrontiersin.org

Specific O-methyltransferases are involved in the methylation of the hydroxyl groups on the benzylisoquinoline backbone. For instance, reticuline (B1680550) 7-O-methyltransferase (7OMT) can methylate reticuline to produce laudanine, which can then be further O-methylated to laudanosine by a 3'-O-methyltransferase. mdpi.comnih.gov Studies have shown that O-methyltransferases in Papaver somniferum, such as SOMT1, can sequentially 3'- and 7-O-methylate (S)-reticuline, yielding (S)-laudanosine. nih.govresearchgate.net These enzymes often exhibit some substrate flexibility, accepting a range of (R)- and (S)-tetrahydroisoquinolines. mdpi.comfrontiersin.org

N-methylation, the addition of a methyl group to the nitrogen atom, is also a critical step in the formation of laudanosine. Coclaurine N-methyltransferase (CNMT) is an enzyme known to introduce the N-methyl group in the biosynthesis of (S)-reticuline and has been shown to methylate tetrahydroisoquinoline products. rsc.org While CNMT is involved in earlier steps, other NMTs may be involved in the final N-methylation leading to laudanosine.

The stereochemistry of these reactions is crucial. While some enzymes may accept both (R) and (S) isomers, others show stereospecificity. mdpi.comucl.ac.uk The conversion of (S)-reticuline to (R)-reticuline, catalyzed by enzymes like 1,2-dehydroreticuline reductase or the STORR gene fusion product in some Papaver species, is essential for the formation of this compound from the (S)-pathway intermediate. biorxiv.orgresearchgate.netucl.ac.uk

| Enzyme Class | Role in Biosynthesis | Examples (if specified) |

| O-Methyltransferases | Catalyze methylation of hydroxyl groups. | Reticuline 7-O-methyltransferase (7OMT), 3'-O-methyltransferase, SOMT1 mdpi.comnih.govnih.govresearchgate.net |

| N-Methyltransferases | Catalyze methylation of the nitrogen atom. | Coclaurine N-methyltransferase (CNMT) (involved in related pathways) rsc.org |

| Reductases | Involved in reduction steps, including stereospecific reduction. | 1,2-Dehydroreticuline reductase researchgate.netucl.ac.uk |

| Epimerases | Catalyze the interconversion of stereoisomers. | STORR gene fusion product (in some Papaver species) biorxiv.org |

Advanced Synthetic Methodologies for R Laudanosine and Its Analogues

Enantioselective Total Synthesis Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is particularly important for biologically active molecules where different enantiomers may exhibit different pharmacological profiles. Several strategies have been developed for the enantioselective total synthesis of (R)-laudanosine.

Asymmetric Pictet-Spengler Reactions

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines, the core structure of laudanosine (B1674548). Asymmetric versions of this reaction, employing chiral catalysts or auxiliaries, have been utilized to control the stereochemistry at the C-1 position, which is the sole chiral center in laudanosine. One approach involves the use of chiral phosphoric acids as catalysts to induce asymmetry in the cyclization of a β-arylethylamine with an aldehyde. This method allows for the direct formation of the tetrahydroisoquinoline core with high enantioselectivity. Another strategy involves using chiral auxiliaries attached to the amine or aldehyde component to direct the stereochemical outcome of the cyclization. After the cyclization, the auxiliary can be removed.

Sonogashira Coupling and Intramolecular Hydroamination Strategies

A convergent approach to the synthesis of tetrahydroisoquinolines, including this compound, can involve Sonogashira coupling followed by intramolecular hydroamination. This strategy typically involves coupling a substituted aryl halide with a terminal alkyne to form a diarylacetylene. Subsequently, an intramolecular hydroamination reaction cyclizes the alkyne onto an amine functionality, forming the tetrahydroisoquinoline ring. While this method can be powerful for constructing the core structure, achieving high enantioselectivity requires the incorporation of chiral elements, either in the substrates or through the use of chiral catalysts for the hydroamination step.

Synthesis from Chiral Precursors (e.g., L-Ascorbic Acid)

Utilizing readily available and inexpensive chiral pool starting materials is an attractive strategy for enantioselective synthesis. L-Ascorbic acid (Vitamin C) is a natural product with defined stereochemistry that has been explored as a chiral precursor for the synthesis of various chiral molecules, including alkaloids. While direct conversion of L-ascorbic acid to the laudanosine core is complex, synthetic routes can leverage its stereocenters to establish the required configuration in intermediates that are then elaborated into this compound. This approach often involves a series of functional group transformations and carbon-carbon bond formations while preserving the stereochemistry derived from the chiral precursor.

Biocatalytic Synthesis Utilizing Imine Reductases and N-Methyltransferases

Biocatalysis offers an environmentally friendly and highly selective alternative for synthesizing chiral compounds. Enzymes such as imine reductases (IREDs) can catalyze the asymmetric reduction of cyclic imines, which are key intermediates in the synthesis of tetrahydroisoquinolines, to the corresponding chiral amines with high enantioselectivity. Following the formation of the chiral tetrahydroisoquinoline core, N-methyltransferases can be employed to selectively methylate the nitrogen atom, yielding the final laudanosine structure. This biocatalytic cascade approach allows for the synthesis of this compound under mild conditions and with excellent control over stereochemistry.

Design and Synthesis of Novel this compound Analogues

The laudanosine scaffold serves as a basis for designing and synthesizing novel analogues with potentially altered biological activities. This involves modifying the substituents on the aromatic rings or the nitrogen atom of the tetrahydroisoquinoline core. The synthesis of these analogues often utilizes similar methodologies to those employed for laudanosine itself, such as substituted Pictet-Spengler reactions, alkylation, and acylation reactions. The specific synthetic route depends on the desired structural modifications. Research in this area focuses on exploring the structure-activity relationships of these analogues to identify compounds with improved properties.

N-Alkylated Derivatives

N-alkylation is a common modification in the synthesis of laudanosine and its analogues, as laudanosine itself is an N-methylated derivative of tetrahydropapaverine (norlaudanosine). wikipedia.orgnih.govnih.gov The introduction of an alkyl group, specifically a methyl group in the case of laudanosine, at the nitrogen atom of the tetrahydroisoquinoline ring is a key step in the synthesis of these compounds. This can be achieved through various alkylation procedures. For instance, N-methylation of norlaudanosine (tetrahydropapaverine) yields laudanosine. wikipedia.orgnih.govnih.gov The synthesis of N-alkylated aporphines, which are structurally related to laudanosine, has also been explored using photochemical methods. scribd.com

Halogenated Derivatives

Halogenation of the laudanosine core structure or its precursors can lead to the formation of halogenated derivatives. While specific examples of halogenated this compound derivatives and their detailed synthesis were not extensively detailed in the search results, halogenation is a common reaction in organic synthesis to modify the electronic and steric properties of a molecule. This can be achieved through electrophilic aromatic substitution on the phenyl or dimethoxyphenyl rings of the benzyltetrahydroisoquinoline skeleton. The positions available for electrophilic substitution are typically the aromatic carbons not already substituted with methoxy (B1213986) or the benzyl (B1604629) group. Potential halogenated derivatives could include brominated forms at various positions on the aromatic rings, such as 3-bromolaudanosine, 9-bromolaudanosine, 10-bromolaudanosine, or 11-bromolaudanosine, depending on the regioselectivity of the reaction.

Dimeric Structures

Dimeric structures based on the laudanosine framework involve the coupling of two tetrahydroisoquinoline units. These can be linked through various positions on the molecules. An example of a dimeric benzyltetrahydroisoquinoline alkaloid is bisleuconothine A. nih.gov The synthesis of such dimeric structures often requires specific coupling reactions that can selectively join the two monomeric units. The nature of the linkage and the stereochemistry of the coupling are critical aspects of their synthesis. Research into dimeric isoquinoline (B145761) alkaloids highlights the complexity and diverse structural possibilities within this class of compounds.

Substituted Tetrahydroisoquinoline Skeletons

The synthesis of this compound and its analogues often involves the construction or modification of the substituted tetrahydroisoquinoline skeleton. Various synthetic strategies have been developed to achieve this, including the Pictet-Spengler reaction and its asymmetric variants. clockss.orgcollectionscanada.gc.caresearchgate.net Chiral auxiliaries or catalysts are frequently employed to control the stereochemistry at the C-1 position during the cyclization step. clockss.orgresearchgate.net For example, asymmetric Pictet-Spengler reactions mediated by chiral auxiliaries have been used for the enantioselective synthesis of tetrahydroisoquinoline alkaloids, including (-)-laudanosine. researchgate.netmolaid.com Modifications to the tetrahydroisoquinoline core can include substitutions at different ring positions or alterations to the substitution pattern on the appended benzyl group. The introduction of various functional groups or different aromatic systems can lead to a wide range of analogues with potentially altered properties.

Oxa-analogues

Oxa-analogues of laudanosine would involve the replacement of a carbon atom within the structure with an oxygen atom, or the incorporation of an oxygen atom into a linking chain or ring. While specific examples of oxa-analogues directly related to laudanosine were not prominently featured in the search results, the concept of creating aza- and oxa-analogues is a common approach in medicinal chemistry to explore structural variations and their impact on biological activity. The synthesis of such analogues would require methodologies capable of forming heterocyclic rings containing oxygen or incorporating oxygen atoms into the existing ring system or side chains. The PubChem database mentions oxa-bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride (B1165640) as an example of an oxa-containing compound, illustrating the possibility of incorporating oxygen into cyclic structures. uni-goettingen.de The synthesis of oxa-analogues of benzyltetrahydroisoquinoline alkaloids would likely involve different cyclization or ring-forming reactions compared to the standard synthesis of the nitrogen-containing core.

Mechanistic Studies of R Laudanosine Metabolism and Chemical Transformations

In Vitro Degradation Mechanisms

The in vitro degradation of (R)-laudanosine is intrinsically linked to the breakdown of its parent compounds, atracurium (B1203153) and cisatracurium (B1209417). This compound itself is a breakdown product, and the primary degradation mechanisms discussed below lead to its formation.

Hofmann elimination is a spontaneous, non-enzymatic chemical process that is a principal pathway in the degradation of atracurium and cisatracurium, yielding this compound as a major product. researchgate.nettaylorandfrancis.com This reaction involves the cleavage of the bond between the central chain and the quaternary amine group of the parent molecule. taylorandfrancis.com It is important to note that this compound itself, being a tertiary amine, does not undergo Hofmann elimination. nih.gov This pathway is exclusively relevant to the degradation of its quaternary ammonium (B1175870) precursors.

Ester hydrolysis is another significant pathway in the metabolism of atracurium and cisatracurium, which contain ester bonds in their central chain. taylorandfrancis.com This process is catalyzed by non-specific plasma esterases and results in the formation of this compound, a quaternary alcohol, and a quaternary acid. taylorandfrancis.com As this compound does not possess an ester functional group, it does not undergo ester hydrolysis. This mechanism is solely involved in its formation from its ester-containing parent compounds.

The rate of formation of this compound from its precursors is significantly influenced by environmental factors such as pH and temperature, primarily through their effects on the Hofmann elimination pathway.

pH: The Hofmann elimination of atracurium is accelerated in alkaline conditions (higher pH) and slowed in acidic conditions (lower pH). nih.gov

Temperature: The degradation of atracurium, and consequently the formation of this compound via Hofmann elimination, is also dependent on temperature, occurring at physiological body temperature. taylorandfrancis.com

The stability of this compound itself under varying pH and temperature conditions has not been extensively detailed in the context of degradation kinetics in the reviewed literature.

Chemical Reactivity and Transformation Pathways

Once formed, this compound can undergo further chemical transformations.

The oxidation of this compound is a potential chemical transformation pathway. While the specific oxidation to 2-methyl-3,4-dihydropapaverinium (B12963926) is not documented in the reviewed scientific literature, a related transformation has been reported. Partial dehydrogenation of laudanosine (B1674548) can lead to the formation of papaverine (B1678415), another alkaloid found in the opium poppy. wikipedia.org This indicates that the this compound molecule is susceptible to oxidative processes. Further research is required to fully elucidate all possible oxidative metabolites of this compound.

Data Tables

Table 1: Factors Influencing the Formation of this compound from Atracurium

| Factor | Influence on this compound Formation Rate | Mechanism Affected |

| Increased pH (Alkalosis) | Accelerated | Hofmann Elimination |

| Decreased pH (Acidosis) | Slowed | Hofmann Elimination |

| Physiological Temperature | Promotes | Hofmann Elimination |

| Plasma Esterases | Contributes to formation | Ester Hydrolysis |

Table 2: Degradation Pathways Leading to this compound Formation

| Degradation Pathway | Parent Compound(s) | Key Products | Role of this compound |

| Hofmann Elimination | Atracurium, Cisatracurium | This compound, Quaternary Monoacrylate | Product |

| Ester Hydrolysis | Atracurium, Cisatracurium | This compound, Quaternary Alcohol, Quaternary Acid | Product |

Degradation by Alkylating Agents (e.g., ethyl chloroformate)

The degradation of tertiary amines, such as this compound, can be effectively achieved through the use of alkylating agents like ethyl chloroformate. This reaction, a variation of the von Braun degradation, proceeds via N-demethylation and is a well-established method in alkaloid chemistry. nih.govresearchgate.netresearchgate.net

The mechanism involves the nucleophilic attack of the tertiary nitrogen atom of this compound on the electrophilic carbonyl carbon of ethyl chloroformate. This initial reaction forms a quaternary ammonium salt as a transient intermediate. The intermediate then undergoes cleavage, where the methyl group is lost as methyl chloride, resulting in the formation of an ethyl carbamate (B1207046) derivative of the corresponding secondary amine (norlaudanosine). researchgate.netresearchgate.net Subsequent hydrolysis of this carbamate, typically under acidic or basic conditions, yields the N-demethylated product, norlaudanosine. nih.gov

The general applicability of chloroformate reagents for the N-dealkylation of tertiary amines is well-documented. nih.govgoogle.com For instance, the N-demethylation of various alkaloids has been successfully carried out using reagents such as ethyl chloroformate and α-chloroethyl chloroformate. nih.govwebsite-files.com The reaction with α-chloroethyl chloroformate is particularly efficient, often proceeding to the secondary amine hydrochloride salt upon treatment with methanol (B129727) in the hydrolysis step. nih.gov

Table 1: Key Steps in the Degradation of this compound with Ethyl Chloroformate

| Step | Reactants | Intermediate/Product | Description |

| 1. N-Acylation | This compound, Ethyl Chloroformate | Quaternary Ammonium Salt | The tertiary amine nitrogen attacks the carbonyl carbon of the chloroformate. |

| 2. Demethylation | Quaternary Ammonium Salt | Ethyl Carbamate of Norlaudanosine, Methyl Chloride | The unstable intermediate collapses, leading to the cleavage of a methyl group. |

| 3. Hydrolysis | Ethyl Carbamate of Norlaudanosine | Norlaudanosine | The carbamate is hydrolyzed to yield the secondary amine. |

Aromatization Processes

The tetrahydroisoquinoline core of this compound can undergo aromatization to form the corresponding isoquinoline (B145761) structure, papaverine. wikipedia.org This transformation involves a dehydrogenation process that can be achieved through both biosynthetic pathways and chemical synthesis.

In the biosynthetic route within the opium poppy, (S)-laudanosine undergoes N-demethylation to yield (S)-tetrahydropapaverine. nih.gov This intermediate is then subjected to a two-step dehydrogenation. The first step forms 1,2-dihydropapaverine, which has been identified as a key intermediate. nih.gov The final step involves the oxidation of the 1,2-double bond to yield the fully aromatic papaverine. nih.gov

Chemically, the aromatization of tetrahydroisoquinolines can be accomplished using various oxidizing agents. One effective method involves the use of pyridine-N-oxide at high temperatures, which serves as an oxidant and generates volatile byproducts. nih.govacs.org Another approach utilizes sodium tungstate (B81510) as a catalyst with molecular oxygen as the oxidant, which can lead to the formation of both the isoquinoline and the corresponding isoquinoline N-oxide. researchtrends.net The use of copper-manganese (B8546573) oxide catalysts with air as the oxidant has also been shown to be a highly efficient method for the oxidative dehydrogenation of tetrahydroquinolines under mild conditions. pku.edu.cn

The mechanism of chemical aromatization generally involves the initial oxidation of the tetrahydroisoquinoline ring. For N-substituted tetrahydroisoquinolines, the process can also involve the removal of the N-substituent. acs.org

Table 2: Comparison of Aromatization Methods for Tetrahydroisoquinolines

| Method | Oxidant/Catalyst | Conditions | Key Features |

| Pyridine-N-oxide | Pyridine-N-oxide | High Temperature | Generates volatile byproducts, functional group tolerant. nih.govacs.org |

| Sodium Tungstate | Na₂WO₄ / O₂ | Activated Carbon, Xylenes | Can produce both isoquinoline and isoquinoline N-oxide. researchtrends.net |

| Copper-Manganese Oxide | Cu₂-MnOₓ / Air | Mild Conditions | High conversion and selectivity, reusable catalyst. pku.edu.cn |

| Biosynthetic | Enzymatic | in vivo | Involves N-demethylation followed by stepwise dehydrogenation. nih.gov |

Conversion to Other Related Alkaloids (e.g., glaucine)

This compound serves as a precursor for the synthesis of other important aporphine (B1220529) alkaloids, such as (S)-glaucine, through an intramolecular oxidative cyclization reaction. This transformation involves the formation of a new carbon-carbon bond between the two aromatic rings of the laudanosine molecule.

This cyclization can be achieved by mild chemical oxidation. researchgate.net A common method employs hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA), in a suitable solvent like acetonitrile (B52724). The reaction is often facilitated by the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), or a Brønsted acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). researchgate.net

The proposed mechanism involves the oxidation of one of the electron-rich aromatic rings of laudanosine by the hypervalent iodine reagent, which generates a radical cation or a related reactive intermediate. This is followed by an intramolecular electrophilic attack of this activated ring onto the other aromatic ring, leading to the formation of the fused aporphine ring system of glaucine (B1671577). The stereochemistry at the C6a position of glaucine is retained from the C1 position of the this compound precursor.

Table 3: Reagents and Conditions for the Oxidative Cyclization of Laudanosine to Glaucine

| Oxidizing Agent | Additive | Solvent | Outcome |

| PIDA (Phenyliodine(III) diacetate) | TMSOTf (Trimethylsilyl trifluoromethanesulfonate) | CH₃CN (Acetonitrile) | Formation of (S)-glaucine. researchgate.net |

| PIFA (Phenyliodine(III) bis(trifluoroacetate)) | BF₃·OEt₂ (Boron trifluoride etherate) | CH₃CN (Acetonitrile) | Formation of (S)-glaucine. researchgate.net |

Pharmacological and Biochemical Interaction Studies of R Laudanosine Mechanistic Focus

Receptor Binding and Modulation Mechanisms

(R)-laudanosine interacts with a range of receptors, exhibiting distinct binding affinities and modulatory effects. Its interactions with GABA, opioid, and nicotinic acetylcholine (B1216132) receptors have been of particular interest. researchgate.netnih.govresearchgate.net

Studies on D,L-laudanosine have shown that it has a more pronounced effect on low-affinity GABA receptors compared to high-affinity sites. capes.gov.brnih.gov Specifically, laudanosine (B1674548) demonstrated an inhibitory effect on the binding of [3H]bicuculline methochloride to low-affinity GABA receptors with an IC50 value of 10 μM. nih.govmerckmillipore.com In contrast, it was significantly less effective at inhibiting [3H]muscimol binding to high-affinity GABA receptors, with a much higher IC50 value of 100 μM. nih.govmerckmillipore.com This suggests a preferential interaction with the low-affinity state of the GABA receptor. capes.gov.br

This compound has been shown to interact with multiple subtypes of opioid receptors. capes.gov.br Binding assays revealed that laudanosine competitively inhibits the binding of radiolabeled ligands to μ1, μ2, δ, κ1, and κ3 opioid receptors. capes.gov.brmerckmillipore.com Saturation studies have confirmed these interactions to be competitive, as the presence of laudanosine increased the apparent dissociation constant (Kd) without significantly altering the maximum number of binding sites (Bmax). capes.gov.brnih.gov The Ki values, which represent the inhibition constant, indicate varying affinities for the different opioid receptor subtypes. capes.gov.brmerckmillipore.com

Table 1: Inhibitory Constants (Ki) of D,L-Laudanosine at Opioid Receptor Subtypes

| Receptor Subtype | Ki (μM) |

|---|---|

| μ1 | 2.7 capes.gov.brmerckmillipore.com |

| μ2 | 13 capes.gov.brmerckmillipore.com |

| δ | 5.5 capes.gov.brmerckmillipore.com |

| κ1 | 21 capes.gov.brmerckmillipore.com |

This table is interactive. Click on the headers to sort the data.

This compound demonstrates a complex modulatory effect on neuronal nicotinic acetylcholine receptors (nAChRs). researchgate.net Research indicates that laudanosine can act as both an inhibitor and, at low concentrations, an activator of certain nAChR subtypes. researchgate.net It has been found to inhibit the major brain α4β2 receptor, the ganglionic α3β4 and α3β4α5 receptors, and the homomeric α7 receptors in the micromolar range. researchgate.net The mechanism of inhibition by laudanosine is dual in nature; it involves competition with acetylcholine at the binding site and also a blockade of the ion pore through steric hindrance. researchgate.net This multifaceted interaction highlights the compound's ability to modulate cholinergic neurotransmission through various nAChR subtypes. researchgate.netnih.gov

Small-conductance calcium-activated potassium (SK) channels, which are crucial for regulating neuronal excitability by contributing to the afterhyperpolarization phase of the action potential, are also targets of this compound. nih.govelifesciences.org These channels are activated by increases in intracellular calcium and their blockade can lead to increased neuronal firing. nih.gov Studies have shown that SK channels are present in human atria and are involved in repolarization. nih.govresearchgate.net While direct and specific quantitative data on the blockade of SK channels by this compound is an area of ongoing research, its interaction with these channels is a recognized aspect of its pharmacological profile.

In contrast to its interactions with GABA, opioid, and nicotinic receptors, studies have shown that D,L-laudanosine does not significantly interact with benzodiazepine (B76468) or muscarinic receptors. nih.gov Investigations using radioligand binding assays demonstrated that laudanosine, at concentrations up to 5 x 10-5 M, did not displace [3H]flunitrazepam from central benzodiazepine receptors, nor [3H]PK 11195 and [3H]Ro 5-4864 from peripheral benzodiazepine binding sites. nih.gov Similarly, it failed to inhibit the binding of [3H]quinuclidinyl benzilate to muscarinic receptors in the cerebral cortex. nih.gov This lack of affinity suggests that the pharmacological effects of laudanosine are not mediated through direct interactions with the benzodiazepine or muscarinic receptor systems. nih.gov

Enzyme Inhibition Profiling

The current body of scientific literature primarily focuses on the receptor-mediated interactions of this compound. While comprehensive enzyme inhibition profiling is not extensively detailed, the metabolism of its parent compounds, atracurium (B1203153) and cisatracurium (B1209417), involves ester hydrolysis and Hofmann elimination, processes that are enzymatic and pH-dependent, respectively. researchgate.net The direct inhibitory effects of this compound on various enzyme systems remain an area for further investigation.

Alpha Amylase Inhibition (In Silico Investigations)

There is no available scientific literature or data from computational studies investigating the inhibitory effects of this compound on the alpha-amylase enzyme. Molecular docking and simulation studies, which are standard in silico techniques to predict binding affinities and interaction mechanisms, have not been reported for this specific compound-enzyme pairing. Therefore, no data on binding energies, active site interactions, or conformational changes can be presented.

Multidrug Resistance (MDR) Modulation by Analogues

Similarly, research on the role of this compound analogues as modulators of multidrug resistance is not present in the current body of scientific publications. The development and screening of synthetic analogues of a compound to assess their ability to inhibit MDR proteins, such as P-glycoprotein (P-gp), is a specific field of research. nih.govnih.gov However, studies detailing the synthesis of this compound analogues and their subsequent evaluation for MDR reversal activity, including data on their efficacy and mechanisms of action, are not available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Pharmacophore Elements for Receptor Interactions

The pharmacophore elements of (R)-laudanosine, which are the essential features of its molecular structure responsible for its biological activity, are primarily explored through studies involving the parent compound and its derivatives. Research indicates that laudanosine (B1674548) interacts with several neurotransmitter receptors, including gamma-aminobutyric acid (GABA), opioid, and nicotinic acetylcholine (B1216132) receptors. wikipedia.orgnih.govmims.com While detailed pharmacophore models specifically for this compound's interaction with these receptors are not extensively described in the provided sources, studies on related tetrahydroisoquinoline derivatives and laudanosine analogues offer clues.

Modifications at various positions of the laudanosine scaffold, such as C-1, C-6, and C-7, have been investigated to identify key pharmacophore elements for activity, particularly concerning small-conductance Ca²⁺-activated K⁺ (SK) channels. ontosight.ai The presence and position of methoxy (B1213986) groups on the isoquinoline (B145761) and benzyl (B1604629) rings are integral to the structure. The tertiary amine nitrogen, which can be quaternized in related compounds like atracurium (B1203153) and cisatracurium (B1209417), also plays a crucial role in receptor binding and activity, with quaternized analogues showing increased affinity for SK channels. ontosight.ai

Correlating Structural Modifications with Biological Activities

Studies involving structural modifications of the laudanosine scaffold have demonstrated correlations between specific alterations and changes in biological activities. For instance, laudanosine (N-methyltetrahydropapaverine) and its N-demethylated form, norlaudanosine (CID 16667431), exhibit different pharmacological profiles. wikipedia.orgsigmaaldrich.com Synthetic analogues, such as N-propyl-norlaudanosine and 6'-bromo-laudanosine (CID 271325), have been synthesized and investigated for potential applications, including in the context of multidrug resistance. wikipedia.orgsigmaaldrich.comthegoodscentscompany.com

Research on SK channel blockers based on the N-methyl-laudanosine structure revealed that replacing the 6,7-dimethoxy group with a hydrophobic isopropyl substituent at position 8 of the isoquinoline ring influenced affinity for SK2 and SK3 channels. ontosight.ai Furthermore, quaternized analogues of N-methyl-laudanosine exhibited significantly increased affinity for SK channels compared to their non-quaternized tetrahydroisoquinoline counterparts. ontosight.ai

Investigations into the toxicity of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, a structural class related to laudanosine, showed that the nature of the substituent at the C-1 position impacts toxicity. A 1-phenyl group resulted in higher toxicity compared to a 1-(3′-bromo -4′-hydroxyphenyl) group. uni.lu This highlights the sensitivity of biological activity to modifications on the benzyl ring.

While detailed quantitative structure-activity relationship (QSAR) data for this compound itself across a range of modifications are not extensively provided in the search results, the qualitative findings from studies on its analogues and related compounds underscore the importance of the substitution pattern, the nature of the nitrogen atom (tertiary vs. quaternary), and the stereochemistry in determining biological activity.

Stereochemical Influence on Pharmacological Profiles

Stereochemistry plays a significant role in the pharmacological profiles of tetrahydroisoquinoline alkaloids, including laudanosine. The presence of a chiral center at the C-1 position of the tetrahydroisoquinoline ring gives rise to (R)- and (S)-enantiomers, which can exhibit distinct biological effects. wikipedia.orgsigmaaldrich.com this compound (CID 978314) is the specific stereoisomer of focus, and its properties are distinct from the racemic mixture ((±)-laudanosine, CID 15548) and the (S)-enantiomer ((S)-laudanosine, CID 519894).

Studies on SK channel blockers structurally related to laudanosine have explicitly investigated the impact of stereochemistry on receptor affinity. For quaternized bis-tetrahydroisoquinoline analogues, the affinity of the S,S and R,R isomers for SK2 and SK3 channels was found to be similar and higher than that of the meso derivative. ontosight.ai In contrast, for the bis-tetrahydroisoquinoline compounds (non-quaternized), the S,S isomers showed high affinity, while the R,R and meso isomers had lower, comparable affinities. ontosight.ai This demonstrates that the influence of stereochemistry can vary depending on other structural features, such as the presence of quaternary nitrogens.

Furthermore, in enzymatic reactions involved in alkaloid biosynthesis, stereochemistry is critical. For example, pavine (B1216701) N-methyltransferase shows a preference for (S)-reticuline (CID 439653) as a substrate and may bind (R)-tetrahydropapaverine (structurally related to this compound) in a non-productive inhibitory mode, highlighting the stereoselectivity of enzyme-substrate interactions. guidetopharmacology.org

Computational Chemistry Approaches to SAR

Computational chemistry approaches are increasingly utilized in conjunction with experimental studies to explore the SAR and SPR of chemical compounds, including tetrahydroisoquinoline alkaloids. These methods can provide valuable insights into molecular properties, receptor interactions, and the impact of structural changes.

While specific detailed computational studies solely focused on the SAR of this compound are not extensively detailed in the provided results, the application of computational methods in related research is mentioned. Computational studies have been used to generate pharmacophore models and validate SAR findings for other series of tetrahydroisoquinolines. nih.gov Combined experimental and computational approaches are employed to study the action of SK channel blockers, a class that includes laudanosine derivatives. cenmed.com

Databases like TIPdb-3D utilize computational chemistry techniques, such as the Merck Molecular Force Field and protein-ligand docking simulations, to facilitate SAR studies of natural products, including benzylisoquinolines, by providing three-dimensional structural information and enabling the exploration of chemical space for potential drug candidates. tcichemicals.com Computed molecular descriptors, such as AlogP and TopoPSA, which are relevant to SPR and can be calculated computationally, are available for this compound in chemical databases. mims.com These computational tools aid in predicting and understanding the physicochemical properties and potential biological interactions based on molecular structure.

Advanced Analytical and Stereochemical Characterization Techniques for R Laudanosine

Chromatographic Separation Methods

Chromatographic techniques are fundamental tools in the separation and analysis of complex mixtures, including natural extracts containing alkaloids like (R)-laudanosine. Various modes of chromatography provide different selectivities based on the stationary phase, mobile phase, and the chemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture. Its versatility makes it suitable for various analytical tasks related to this compound.

The stereochemical purity of chiral compounds is a critical characteristic. Chiral HPLC employs stationary phases that can differentiate between enantiomers, allowing for their separation and individual quantification. While the importance of evaluating enantiomeric purity using techniques like chromatography and electrophoresis is recognized in drug analysis wdh.ac.id, specific detailed methods for the chiral resolution of this compound from its (S)-enantiomer using chiral HPLC were not explicitly detailed in the consulted literature.

Reversed-phase HPLC is a common mode used for assessing the chemical purity of compounds and quantifying their presence in samples. This technique separates analytes based on their hydrophobicity. HPLC is a standard method for purity determination in natural product analysis researchgate.net. While general applications of HPLC for purity assessment are well-established wdh.ac.id, specific parameters (e.g., column type, mobile phase composition, flow rate, detection wavelength) tailored for the purity assessment and quantification of isolated this compound were not extensively provided in the reviewed sources.

HPLC-based activity profiling is a powerful approach that combines chromatographic separation with biological activity testing of the collected fractions. This technique was applied in the investigation of antiprotozoal compounds from plant extracts, where this compound (referred to as laudanosine (B1674548) (9)) was identified as one of the isolated compounds frontiersin.orgnih.gov. The method involved the chromatographic separation of plant extract components, followed by the collection of microfractions based on time nih.gov. These fractions were then subjected to bioassays to localize the observed biological activity frontiersin.orgnih.gov.

In studies investigating Croton gratissimus and Cuscuta hyalina for antiprotozoal activity, HPLC-based activity profiling was used to track the antileishmanial activity in chloroform (B151607) fractions of the plant extracts frontiersin.orgnih.gov. Targeted isolation guided by this profiling led to the identification of several compounds, including this compound frontiersin.orgnih.gov. Subsequent testing revealed that this compound showed only marginal activity against Leishmania donovani axenic amastigotes, with an IC50 value greater than 150 µM frontiersin.orgnih.gov.

Table: Antileishmanial Activity of this compound

| Compound | Activity Against L. donovani Axenic Amastigotes | IC50 (µM) |

| This compound | Marginal Activity | > 150 |

This application of HPLC-based activity profiling demonstrates its utility in the discovery and characterization of bioactive natural products, even when the isolated compounds, like this compound in this case, exhibit only weak activity frontiersin.orgnih.gov.

Thin Layer Chromatography (TLC) with Densitometric Analysis

Thin Layer Chromatography (TLC) is a simple and cost-effective chromatographic technique often used for the qualitative analysis and preliminary separation of compounds in mixtures. It is mentioned as a method for the qualitative analysis of plant materials researchgate.net. Densitometric analysis can be coupled with TLC for semi-quantitative or quantitative analysis by measuring the optical density of the separated spots. While TLC is utilized in the analysis of plant extracts that may contain this compound researchgate.net, specific details regarding the application of TLC with densitometric analysis specifically for this compound were not detailed in the available information.

Capillary Electrophoresis (CE) for Chiral Recognition

Capillary Electrophoresis (CE) is an analytical technique that separates ions based on their electrophoretic mobility. CE can be adapted for chiral separations by adding chiral selectors to the background electrolyte. This technique is recognized as a valuable tool for characterizing the purity of drugs, including the evaluation of enantiomeric purity wdh.ac.id. However, specific applications of CE for the chiral recognition or analysis of this compound were not found in the consulted search results.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and connectivity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the complete structure of organic molecules, including the stereochemistry. Both one-dimensional and two-dimensional NMR experiments are crucial for the characterization of this compound. nih.govnih.gov

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons in the molecule, their chemical environments, and their connectivity based on spin-spin coupling. The chemical shifts (δ) and coupling constants (J values) of the proton signals are characteristic of the specific structural features of this compound, such as the aromatic rings, methoxy (B1213986) groups, N-methyl group, and the protons on the tetrahydroisoquinoline ring system. researchgate.netuni-regensburg.deresearchgate.net Analysis of the integration of the signals provides the relative number of protons of each type.

While specific ¹H NMR data for explicitly this compound in isolation is less commonly detailed in generalized databases compared to the racemic mixture or related compounds, studies on laudanosine and its derivatives provide insights into expected chemical shifts. For instance, the N-CH₃ protons typically appear as a singlet around 2.1-2.3 ppm. uni-regensburg.decore.ac.uk Aromatic protons are observed in the 6-7 ppm range, showing splitting patterns indicative of their substitution patterns. uni-regensburg.decore.ac.ukresearchgate.net Methoxy group protons are typically found as singlets between 3.5-3.9 ppm. uni-regensburg.decore.ac.ukresearchgate.net Protons on the tetrahydroisoquinoline ring and the benzyl (B1604629) methylene (B1212753) group appear as complex multiplets in the aliphatic region. uni-regensburg.decore.ac.ukresearchgate.net

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of this compound. The chemical shifts of the carbon signals are sensitive to the electronic environment of each carbon atom. researchgate.netuni-regensburg.de This technique helps confirm the presence of all carbon atoms in the molecule and provides details about the different types of carbon centers, such as aromatic carbons, aliphatic carbons, methoxy carbons, and the N-methyl carbon. core.ac.ukresearchgate.netresearch-solution.com

Similar to ¹H NMR, detailed ¹³C NMR data specifically for this compound is often presented within the context of synthetic procedures or comparative studies of related alkaloids. Characteristic signals include those for the aromatic carbons (around 110-150 ppm), methoxy carbons (around 55-60 ppm), the N-methyl carbon (around 40-45 ppm), and the aliphatic carbons of the tetrahydroisoquinoline ring and benzyl group (ranging from approximately 25-60 ppm). core.ac.ukresearchgate.netresearch-solution.com

Two-dimensional (2D) NMR techniques, such as Rotating Frame Overhauser Enhancement Spectroscopy (ROESY), are invaluable for establishing spatial relationships between protons and confirming the stereochemistry of chiral molecules like this compound. nih.govnih.govuni-regensburg.deresearchgate.netbiocrick.com ROESY experiments reveal through-space correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. nih.govbiocrick.com

For this compound, ROESY data can provide crucial information about the conformation of the molecule and the relative orientation of the substituents around the chiral center at C-1 of the tetrahydroisoquinoline ring. By observing NOE (Nuclear Overhauser Effect) correlations between specific protons, the relative configuration at the chiral center can be confirmed or determined. nih.govbiocrick.com For example, correlations between the proton at C-1 and protons on the N-methyl group or the benzyl methylene group can help elucidate the stereochemistry. nih.govbiocrick.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of this compound and its fragmentation pattern, which aids in confirming its identity and structural features. researchgate.netuni-regensburg.demassbank.eu

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing polar molecules like alkaloids. uni-regensburg.de ESI-MS typically produces protonated molecular ions ([M+H]⁺) or other adduct ions, which can be used to determine the molecular weight of this compound. nih.govmassbank.eu The theoretical monoisotopic mass of laudanosine (C₂₁H₂₇NO₄) is approximately 357.194 Da. nih.gov ESI-MS analysis of this compound would show a prominent peak corresponding to its protonated molecular ion at m/z 358. nih.govmassbank.eu

Tandem mass spectrometry (MS/MS or MS²) coupled with ESI (ESI-MS/MS) is often used to obtain fragmentation data. nih.govnaturalproducts.net By fragmenting the parent ion and analyzing the resulting fragment ions, structural information can be obtained. The fragmentation pattern is characteristic of the molecule's structure and can help confirm the presence of specific substructures within this compound. nih.govnaturalproducts.net For instance, fragmentation may involve the cleavage of bonds in the tetrahydroisoquinoline ring system or the loss of methoxy groups or the N-methyl group, producing characteristic fragment ions. nih.govnaturalproducts.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds, including laudanosine. In GC-MS, a sample is first separated into its individual components by gas chromatography, and these separated components are then detected and identified by mass spectrometry.

GC-MS has been applied in the quantification of laudanosine in various matrices. For instance, a method utilizing GC-MS for the quantification of laudanosine after extraction with a chloroform-isopropanol-n-heptane mixture has been reported. researchgate.net Separation was achieved using an HP5-MS capillary column. researchgate.net This technique has also been used in forensic investigations to identify and quantify laudanosine. researchgate.netresearchgate.net While PubChem provides GC-MS spectral information for (±)-Laudanosine (CID 15548) nih.gov, specific detailed research findings solely focused on the GC-MS analysis of the (R)-enantiomer in isolation within the context of advanced characterization techniques are less prevalent in the immediate search results. However, the general applicability of GC-MS for laudanosine analysis is established. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique offering high sensitivity and selectivity, making it suitable for the analysis of less volatile or thermally labile compounds like this compound. LC-MS/MS involves separating components by liquid chromatography before their detection and fragmentation in a mass spectrometer. The MS/MS component provides additional structural information through the fragmentation of parent ions.

LC-MS/MS methods have been developed for the simultaneous determination of laudanosine and related compounds. An ultra-performance liquid chromatography-MS-MS method has been developed and validated for the quantification of cisatracurium (B1209417) and laudanosine, demonstrating good accuracy and precision. researchgate.net Another LC-MS/MS method for the screening and determination of non-depolarizing neuromuscular blocking agents, including laudanosine, in biological fluids has been reported. researchgate.net This method utilized an X-TERRA™ column with a gradient of acetonitrile (B52724) in ammonium (B1175870) formate (B1220265) and detection in positive selected ion monitoring mode. researchgate.net The limit of quantitation for laudanosine was reported as 2.5 µg/L in serum. researchgate.net LC-ESI-QTOF has also been used for the analysis of laudanosine, providing detailed mass spectral data. massbank.eu These studies highlight the utility of LC-MS/MS for the sensitive and specific analysis of this compound in complex samples.

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques, which probe the interaction of chiral molecules with polarized light, are essential for the stereochemical characterization of compounds like this compound that possess a chiral center. These methods provide information about the absolute configuration and enantiomeric purity.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral substance. This technique is particularly valuable for confirming the stereochemistry of enantiomers. researchgate.netmdpi.com

CD spectroscopy has been used to confirm the configurations of isolated enantiomers of laudanosine and its derivatives. mdpi.comnih.gov In studies involving the enantioseparation of benzyltetrahydroisoquinoline alkaloids, including laudanosine, CD spectroscopy was employed to evaluate the purity and confirm the configurations of the separated enantiomers. mdpi.comnih.gov CD spectra are typically collected in the ultraviolet and visible regions (Electronic Circular Dichroism, ECD). researchgate.net The characteristic CD signals provide a spectroscopic fingerprint related to the chiral structure. For this compound, CD spectroscopy can be used to differentiate it from its (S)-enantiomer and the racemic mixture. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. While UV-Vis spectroscopy itself does not directly provide information about stereochemistry, it is a useful technique for the detection and quantification of compounds containing chromophores, such as the aromatic rings present in this compound.

UV-Vis detection is often coupled with chromatographic techniques like HPLC for the analysis of laudanosine. uni-regensburg.de UV spectra can provide characteristic absorption maxima that aid in the identification of the compound. For example, a study on the degradation of (-)-laudanosine reported UV absorption maxima at 307, 292, 227, and 204 nm for an intermediate product. uni-regensburg.de While specific detailed UV-Vis spectral data solely for this compound were not extensively found in the immediate search results, the presence of aromatic systems in the molecule indicates it will exhibit characteristic UV absorption, making UV-Vis detection a relevant tool in its analysis, particularly in conjunction with separation methods.

Method Validation and Analytical Impurity Profiling

Method validation is a critical process in analytical chemistry to ensure that an analytical method is suitable for its intended purpose. For pharmaceutical analysis, this involves demonstrating accuracy, precision, sensitivity, selectivity, linearity, and robustness. Analytical impurity profiling involves identifying and quantifying impurities present in a drug substance or product. This compound is recognized as an impurity associated with certain pharmaceutical compounds. sigmaaldrich.comsynzeal.com

Analytical methods for laudanosine, including LC-MS/MS, have undergone validation to ensure their reliability for quantification in various matrices. researchgate.netresearchgate.net Validation parameters typically include linearity, detection limits, quantification limits, accuracy, and precision. researchgate.netresearchgate.net

USP Pharmaceutical Analytical Impurity (PAI) Standards

The United States Pharmacopeia (USP) provides Pharmaceutical Analytical Impurity (PAI) standards. This compound is available as a USP PAI. sigmaaldrich.comusp.orgsigmaaldrich.comlabmix24.com USP PAI standards are intended for use in analytical testing to detect, identify, and measure pharmaceutical impurities, contributing to the quality and safety of medicines. sigmaaldrich.comusp.org These standards are valuable tools for developing, validating, and transferring analytical methods, determining degradation impurities, performing spiking studies, recording retention times and spectra, and determining relative response factors. sigmaaldrich.comsigmaaldrich.com They are specifically for analytical and research purposes and are not for administration to humans or animals. sigmaaldrich.com The availability of this compound as a USP PAI underscores its significance as a known impurity that requires stringent analytical control in the pharmaceutical industry. sigmaaldrich.comsynzeal.comusp.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 978314 |

| Laudanosine (racemic) | 15548 |

| (S)-Laudanosine | 73397 |

| Cisatracurium Besylate | 6435161 |

| Atracurium (B1203153) Besylate | 47310 |

Interactive Data Table Example (Illustrative - based on search result researchgate.net for LC-MS/MS validation data):

| Analyte | Matrix | Calibration Range (ng/mL or ng/g) | Limit of Quantification (ng/mL or ng/g) | Bias (%) | Intraday Precision (% CV) | Interday Precision (% CV) |

| Laudanosine | Blood (post-mortem) | 1 - 2000 | 1 | < 12.3 | < 13.3 | < 13.3 |

| Laudanosine | Tissues (post-mortem) | 5 - 5000 | 5 | - | - | - |

| Cisatracurium | Blood (post-mortem) | 10 - 500 | 10 | < 12.3 | < 13.3 | < 13.3 |

(Note: The data in this table is illustrative, based on summarized findings in search result researchgate.net, and may not represent the complete validation profile of a specific method.)

Method Development and Validation for Quantitation

The quantitation of this compound often involves chromatographic techniques coupled with sensitive detection methods. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) are commonly employed due to their ability to separate and detect laudanosine in complex matrices. Method validation is a critical process to confirm that an analytical method is suitable for its intended purpose, involving the assessment of parameters such as linearity, accuracy, precision, sensitivity (limit of detection and limit of quantitation), selectivity, and recovery.

Several studies have reported the development and validation of analytical methods for the determination of laudanosine. For instance, an LC method utilizing charged aerosol detection (CAD) was developed for the determination of atracurium, cisatracurium, and their impurities, including laudanosine, in pharmaceutical preparations. This method demonstrated a limit of quantitation (LOQ) of 1 µg/mL for laudanosine and was described as fast, precise, accurate, and sensitive for the analysis of these substances. researchgate.net

Another approach for the simultaneous determination of cisatracurium besylate and its degradation products, including laudanosine, involved capillary electrophoresis with electrochemiluminescence detection. The method showed linearity ranges of 0.1 to 40.0 µg/mL for cisatracurium besylate and 0.04 to 8.00 µg/mL for laudanosine, with correlation coefficients (r) of 0.999 and 0.998, respectively. The detection limits (S/N = 3) were reported as 83.0 ng/mL for cisatracurium besylate and 32.0 ng/mL for laudanosine. Intra-day relative standard deviations were less than 3.0%, and inter-day relative standard deviations were less than 8.0%. biocrick.com

For the analysis of laudanosine in biological fluids, an ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) method was developed and validated. This method was specifically designed for the quantification of cisatracurium and laudanosine in blood samples. The calibration range for laudanosine was established from 2.5 to 500 ng/mL, with correlation coefficients (r) greater than 0.993. oup.com The method exhibited intraday and interday precision (expressed as coefficient of variation, CV) of less than 13.3% and a bias of less than 12.3%. oup.com The LOQ for laudanosine was determined to be 2.5 ng/mL, and extraction recoveries were around 73% for laudanosine from biological matrices. oup.com

A liquid chromatography/multiple-stage mass spectrometry (LC/MS/MS) method using an ion trap mass spectrometer was developed for the simultaneous quantification of atracurium and its metabolite laudanosine in post-mortem specimens, including blood and tissues. nih.gov This method involved liquid/liquid extraction for sample preparation and gradient elution chromatography. nih.gov It was validated in post-mortem blood over a range of 1-2000 ng/mL and in tissues (heart, lung, and liver) over a range of 5-5000 ng/g. nih.gov The LOQ was 1 ng/mL in blood and 5 ng/g in tissues, demonstrating the sensitivity of the method for forensic applications. nih.gov

Another validated stability-indicating HPLC-UV method for the determination of cisatracurium and laudanosine in compounded injectable solutions has been reported. mdpi.com This method utilized UV detection at 280 nm and a C18 column. mdpi.com Validation included assessing linearity over two ranges for laudanosine: a low range from 0.1 to 2.5 µg/mL and a high range from 2 to 75 µg/mL to enhance accuracy at lower concentrations. mdpi.com

The validation of these methods typically follows established guidelines, such as those provided by the International Conference on Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA), ensuring the reliability and robustness of the analytical procedures for their intended quantitative applications. scielo.brnih.govunodc.org

Summary of Quantitative Method Validation Data for Laudanosine

Based on the research findings, the following table summarizes typical validation parameters reported for the quantitative analysis of laudanosine using various chromatographic and detection techniques:

| Analytical Technique | Matrix | Calibration Range (Laudanosine) | LOQ (Laudanosine) | Linearity (r) | Precision (Intraday %RSD) | Precision (Interday %RSD) | Accuracy (% Bias/Recovery) | Reference |

| LC-CAD | Pharmaceutical Prep | Not specified | 1 µg/mL | Not specified | Precise | Precise | Accurate | researchgate.net |

| Capillary Electrophoresis-ECL | Pharmaceutical Prep | 0.04 - 8.00 µg/mL | 32.0 ng/mL | 0.998 | < 3.0% | < 8.0% | Not specified | biocrick.com |

| UPLC-MS/MS | Blood | 2.5 - 500 ng/mL | 2.5 ng/mL | > 0.993 | < 13.3% | < 13.3% | < 12.3% (Bias) | oup.com |

| LC-MS/MS (Ion Trap) | Post-mortem Blood | 1 - 2000 ng/mL | 1 ng/mL | Selective | Selective | Selective | Selective | nih.gov |

| LC-MS/MS (Ion Trap) | Post-mortem Tissues | 5 - 5000 ng/g | 5 ng/g | Selective | Selective | Selective | Selective | nih.gov |

| HPLC-UV | Compounded Solution | Low: 0.1-2.5 µg/mL; High: 2-75 µg/mL | Not specified | Linear | Repeatability assessed | Intermediate precision assessed | Accuracy profile within limits | mdpi.com |

Note: "Selective" in the table indicates that the method validation confirmed selectivity without providing specific numerical values for precision or accuracy in the abstract.

Detailed research findings from these studies highlight the successful application of these validated methods for quantifying this compound in various contexts, including monitoring its levels as a degradation product in pharmaceutical formulations and in biological samples for toxicological or pharmacokinetic studies. oup.comnih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the standard enantioselective synthesis methods for (R)-laudanosine, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Enantioselective synthesis typically involves chiral resolution of racemic mixtures or asymmetric catalysis. For example, oxidative cyclization of reticuline-type precursors under controlled flow conditions can yield this compound with high regioselectivity. Key factors include solvent polarity, temperature, and catalyst choice (e.g., iodine-mediated oxidation). Reverse strategies based on mechanistic studies (e.g., two-electron oxidation pathways) are critical for optimizing yields .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices, and how are method validation parameters optimized?

- Methodological Answer : Liquid chromatography (LC) with cation-exchange columns (e.g., Partisil-10-SCX) and isocratic mobile phases (e.g., sodium sulfate/acetonitrile) is widely used. Internal standards like N-methyl-laudanosine improve specificity. Validation parameters (sensitivity, precision) are optimized via spike-recovery experiments in plasma or CSF, with detection limits as low as 10 ng·mL⁻¹ .

Q. How should researchers design pharmacokinetic studies for this compound in animal models?

- Methodological Answer : Use multi-compartment models (e.g., three-compartment pharmacokinetics) to account for rapid distribution (t½α = 0.8 min), slow distribution (t½β = 14.1 min), and elimination phases (t½γ = 113.3 min). Frequent blood sampling (e.g., 2–240 min post-injection) and CSF collection are essential. Hyperventilation protocols (PaCO₂ ~26–28 mmHg) may lower seizure thresholds for neuropharmacological endpoints .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor binding studies and in vivo neuropharmacological effects of this compound?

- Methodological Answer : Discrepancies often arise from metabolite interference (e.g., norlaudanosine) or species-specific blood-brain barrier permeability. Use isolated receptor assays (e.g., GABAA or opioid receptors) alongside in vivo microdialysis to measure CSF:plasma ratios (0.37–0.87 in dogs). Contrast binding affinity (e.g., [³H]muscimol assays showing low efficacy) with behavioral seizure thresholds (14–22 mg·kg⁻¹ cumulative doses) .

Q. What strategies improve regioselectivity in the oxidative cyclization of reticuline-type precursors to this compound derivatives?

- Methodological Answer : Mechanistic-guided optimization is critical. For example, water-free conditions favor erythrinadienone intermediates leading to aporphine alkaloids (e.g., glaucine), while hydrolytic conditions yield morphinandienones (e.g., sebiferine). Adjusting flow rates and oxidant concentrations (e.g., iodine) enhances regioselectivity. Reverse synthetic pathways informed by isotopic labeling studies are recommended .

Q. How can discrepancies in reported convulsant thresholds of laudanosine across experimental models be addressed?

- Methodological Answer : Variability stems from species differences (e.g., dogs vs. rodents), dosing protocols (bolus vs. infusion), and endpoint detection (EEG vs. behavioral seizures). Standardize hyperventilation protocols to lower seizure thresholds and use neuromuscular blockade (e.g., vecuronium) to isolate CNS effects. Meta-analyses of dose-response curves across studies can clarify thresholds .

Key Methodological Recommendations

- Stereochemical Analysis : Use chiral columns (e.g., Chiralpak IA) with polar organic mobile phases to resolve enantiomers .

- Neurotoxicity Screening : Combine EEG monitoring with LC-MS/MS quantification in CSF to correlate pharmacokinetics with seizure activity .

- Synthetic Optimization : Employ design-of-experiment (DoE) approaches to evaluate solvent, catalyst, and temperature interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.